

The Discovery and Enduring Legacy of Reychler's Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Camphor-10-sulfonic acid

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Abstract

Reychler's acid, formally known as camphor-10-sulfonic acid (CSA), stands as a cornerstone chiral resolving agent and a versatile acid catalyst in organic synthesis. First described by the Belgian chemist Albert Reyhler in 1898, its discovery marked a significant advancement in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with Reyhler's acid. It presents a comprehensive summary of its physicochemical properties, a detailed methodology for its synthesis, and an elucidation of the reaction mechanism. Furthermore, this document offers visualizations of the synthetic workflow, the reaction pathway, and its application in chiral resolution to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: A Historical Perspective

The late 19th century was a period of burgeoning understanding in the field of stereochemistry. The concept of enantiomers and their distinct biological activities was beginning to be appreciated, creating a pressing need for effective methods to separate these mirror-image isomers. It was in this scientific climate that Albert Reyhler, a Belgian chemist, made his pivotal contribution.

Dr. Albert Reychler (1854-1938) was a notable figure in Belgian chemistry.[1] Born in Sint-Niklaas, he pursued his studies in physics at the University of Ghent before delving into chemistry under the tutelage of renowned chemists Carl Remigius Fresenius in Wiesbaden and August Kekulé in Bonn.[1] In 1893, he assumed a professorship in physical chemistry at the Université libre de Bruxelles.[1] His research interests were diverse, leading to several patents, including a "Process for the preparation of sulfonic acids of camphor." [1] This process yielded the compound that would come to be known as Reychler's acid. His work on the sulfonation of camphor, published in 1898, provided the scientific community with a readily accessible and highly effective chiral resolving agent.

Physicochemical Properties of Reychler's Acid

Reychler's acid is a strong organic acid, a property conferred by the sulfonic acid moiety.[2] Its chirality, derived from the camphor backbone, is the basis for its utility in enantiomeric resolution. The quantitative properties of both the racemic and enantiopure forms are summarized below for comparative analysis.

Property	(±)-Camphor-10-sulfonic acid	(1S)-(+)-Camphor-10-sulfonic acid	(1R)-(-)-Camphor-10-sulfonic acid
Molecular Formula	C ₁₀ H ₁₆ O ₄ S	C ₁₀ H ₁₆ O ₄ S	C ₁₀ H ₁₆ O ₄ S
Molar Mass	232.30 g/mol	232.30 g/mol	232.30 g/mol
Melting Point	203-206 °C (decomposes)	196-200 °C (decomposes)	193-195 °C (decomposes)
pKa	~1.2	~1.2	~1.2
Appearance	White crystalline powder	White to off-white crystals	Prismatic crystals
Solubility	Soluble in water	Soluble in water, slightly soluble in glacial acetic acid and ethyl acetate, insoluble in ether.	Slightly soluble in ethanol, insoluble in ether.
Specific Rotation	Not applicable	+19.9° (c=2 in H ₂ O at 20°C)	[α] _D 20 -24° (water)

Synthesis of Reyhler's Acid: Experimental Protocol

The original method for the synthesis of camphor-10-sulfonic acid, as described by Reyhler, involves the sulfonation of camphor using a mixture of sulfuric acid and acetic anhydride.^[3] The following protocol is adapted from the well-established procedure detailed in Organic Syntheses.

3.1. Materials and Equipment

- D,L-Camphor
- Concentrated Sulfuric Acid (H_2SO_4)
- Acetic Anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Anhydrous Ether
- 3-Litre, three-necked, round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath
- Suction filter
- Vacuum desiccator

3.2. Procedure

- Preparation of the Sulfonating Mixture: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 588 g (366 mL) of concentrated sulfuric acid.

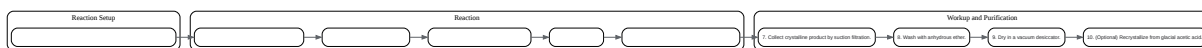
- **Cooling and Addition of Acetic Anhydride:** Cool the flask in an ice-salt bath and begin stirring. Slowly add 1216 g (1170 mL) of acetic anhydride via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C. This addition typically takes 1-1.5 hours.[3]
- **Addition of Camphor:** Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g of coarsely powdered D,L-camphor to the mixture.[3]
- **Reaction:** Continue stirring until all the camphor has dissolved. Remove the stirrer and stopper the flask. Allow the ice bath to melt and let the reaction mixture stand at room temperature for 36 hours.[3]
- **Isolation of the Product:** After the reaction period, the camphorsulfonic acid will have crystallized. Collect the solid product by suction filtration.
- **Washing and Drying:** Wash the crystalline product with anhydrous ether. Dry the product in a vacuum desiccator at room temperature. The expected yield is 530-580 g (38-42%).[3]

3.3. Purification

The crude product can be further purified by recrystallization from glacial acetic acid.[3]

Visualizing the Synthesis and Mechanisms

4.1. Experimental Workflow for the Synthesis of Reyhler's Acid

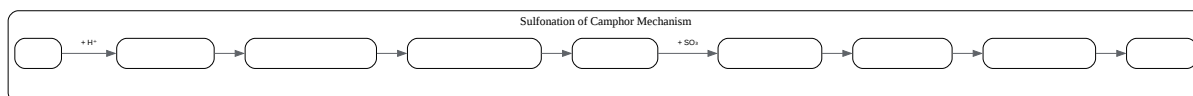


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Caption: Workflow for the synthesis of Reyhler's acid.

4.2. The Reaction Mechanism: A Retro-Semipinacol Rearrangement

The sulfonation of camphor at the C10 position is not a straightforward electrophilic substitution on an unactivated methyl group. The accepted mechanism involves a series of rearrangements.[2]

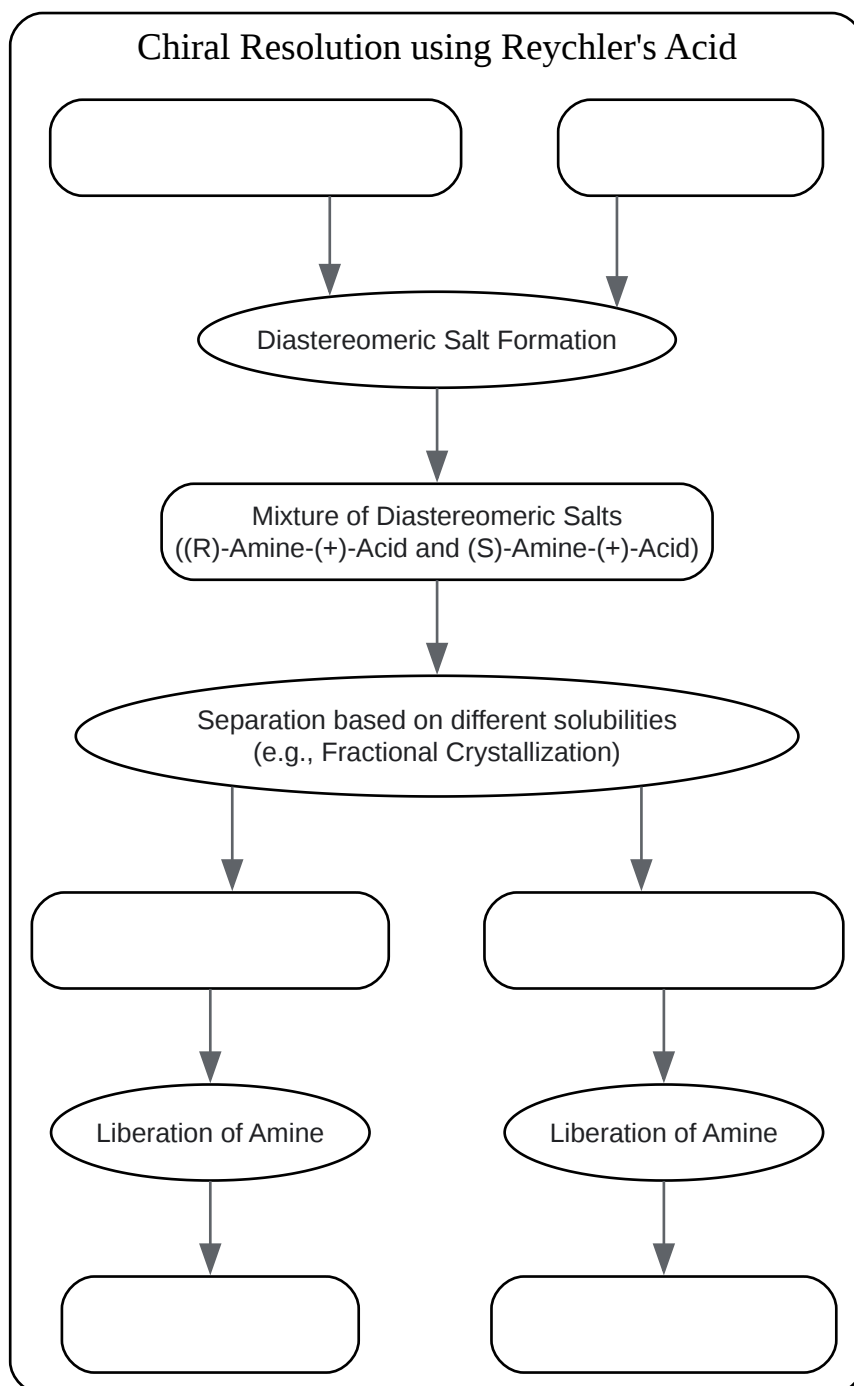


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Caption: Mechanism of camphor sulfonation.

4.3. Application in Chiral Resolution: A Logical Relationship

The primary application of Reychler's acid is in the resolution of racemic mixtures, particularly amines. This process relies on the formation of diastereomeric salts with differing solubilities.



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Caption: Logical flow of chiral resolution.

Conclusion

The discovery of Reychler's acid over a century ago was a landmark achievement in organic chemistry. Its enduring utility in both academic research and industrial applications, particularly in the synthesis of enantiomerically pure pharmaceuticals, is a testament to the significance of Albert Reychler's work. This technical guide has provided a comprehensive overview of the historical context, synthesis, and mechanistic underpinnings of this important chemical entity. The detailed protocols and visual aids are intended to serve as a valuable resource for scientists and professionals engaged in the fields of chemical synthesis and drug development, ensuring that the legacy of Reychler's acid continues to facilitate innovation.

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References

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